molecular formula C2Br4F2 B14160734 Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- CAS No. 3470-67-5

Ethane, 1,1,1,2-tetrabromo-2,2-difluoro-

Cat. No.: B14160734
CAS No.: 3470-67-5
M. Wt: 381.63 g/mol
InChI Key: HEYVBXDVCOLMEZ-UHFFFAOYSA-N
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Description

Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- (C₂Br₄F₂) is a halogenated ethane derivative with four bromine and two fluorine atoms asymmetrically positioned on the ethane backbone. This structural arrangement confers unique physicochemical properties, including high molecular weight (345.65 g/mol), elevated boiling points, and significant density. Historically, brominated ethanes have been utilized in flame retardants, solvents, and specialty chemical synthesis. However, due to environmental concerns over brominated compounds, its applications are niche and heavily regulated .

Properties

CAS No.

3470-67-5

Molecular Formula

C2Br4F2

Molecular Weight

381.63 g/mol

IUPAC Name

1,1,1,2-tetrabromo-2,2-difluoroethane

InChI

InChI=1S/C2Br4F2/c3-1(4,5)2(6,7)8

InChI Key

HEYVBXDVCOLMEZ-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)(Br)Br)(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- typically involves the halogenation of ethane derivatives. One common method is the bromination of 1,1,1,2-tetrafluoroethane using bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of bromine atoms to the ethane backbone.

Industrial Production Methods

Industrial production of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Elimination Reactions: Under certain conditions, elimination of halogen atoms can occur, leading to the formation of alkenes or alkynes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) can induce elimination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield ethane derivatives with different halogen atoms, while reduction reactions can produce partially dehalogenated compounds.

Scientific Research Applications

Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- has several applications in scientific research:

    Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Research into the pharmacological properties of halogenated compounds often includes Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- as a model compound.

    Industry: It is utilized in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways involved depend on the context of its use, such as in synthetic chemistry or biological studies.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to halogenated ethanes with varying halogen types (Cl, F, Br) and substitution patterns:

Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
1,1,1,2-Tetrabromo-2,2-difluoroethane C₂Br₄F₂ 345.65 N/A* ~2.3 (estimated) Flame retardants, specialty synthesis
1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) C₂Cl₄F₂ 203.83 41 (liquid phase) 1.644 Refrigerant, solvent
1,1,2,2-Tetrachloro-1,2-difluoroethane (Freon R-112) C₂Cl₄F₂ 203.83 92.8 1.644 Refrigerant, dielectric fluid
1,1,2,2-Tetrabromoethane C₂H₂Br₄ 345.65 151 2.965 Solvent, density standard
1,2-Dibromo-1,1-difluoroethane C₂H₂Br₂F₂ 223.84 N/A 2.02 (estimated) Intermediate in organic synthesis

Key Observations :

  • Halogen Impact : Bromine substitution increases molecular weight and density compared to chlorinated analogues (e.g., CFC-112a vs. C₂Br₄F₂: 203.83 vs. 345.65 g/mol) .
  • Boiling Points : Chlorinated compounds (e.g., Freon R-112 at 92.8°C) exhibit lower boiling points than brominated counterparts due to weaker van der Waals forces in lighter halogens .
  • Applications : Chlorofluorocarbons (CFCs) like CFC-112a were historically used in refrigeration but phased out under the Montreal Protocol due to ozone depletion. Brominated ethanes face stricter regulations but retain roles in flame retardancy .
Thermodynamic and Spectroscopic Properties
  • Vaporization Enthalpy : Brominated compounds exhibit higher ΔvapH values than chlorinated analogues. For example, 1,2-dibromoethane has ΔvapH = 39.5 kJ/mol, while 1,2-dichloroethane is ~31.7 kJ/mol .
  • IR Spectroscopy : C₂Br₄F₂’s IR spectrum would show C-Br stretches (~500–600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹), distinct from C-Cl stretches in CFC-112a (~550–750 cm⁻¹) .
  • Mass Spectrometry : Bromine’s isotopic signature (¹⁸¹Br/⁷⁹Br ≈ 1:1) creates characteristic doublet peaks, unlike chlorine’s triplet pattern (³⁵Cl/³⁷Cl ≈ 3:1) .

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